

LY3000328 in vivo efficacy AAA model reduction

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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In Vivo Efficacy of LY3000328 in AAA Models

The table below summarizes the key efficacy data for LY3000328 from a mouse model of AAA [1] [2] [3].

AAA Model	Dosing Regimen	Efficacy Results (Aortic Diameter Reduction)	Additional Observed Effects
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| **Mouse (CaCl₂-induced)** [1] | Oral administration; 1, 3, 10, 30 mg/kg daily for 28 days. | - **58%** at 1 mg/kg

- **83%** at 3 mg/kg
- **87%** at 10 mg/kg (Dose-responsive aortic diameter reduction) | - Improved drug disposition properties [1].
- Favorable safety and linear pharmacokinetics in subsequent human trial [4]. |

Detailed Experimental Protocol

The efficacy data was generated using the following established experimental methods [1]:

- **Animal Model:** The **CaCl₂-induced AAA model** in mice. In this model, inflammation and aneurysm formation are induced by applying CaCl₂ to the abluminal surface of the abdominal aorta.
- **Dosing Protocol:** LY3000328 was administered orally once daily for 28 days, starting from one day after the AAA induction procedure. The study included multiple dose levels (1, 3, 10, 30 mg/kg) to establish a dose-response relationship.

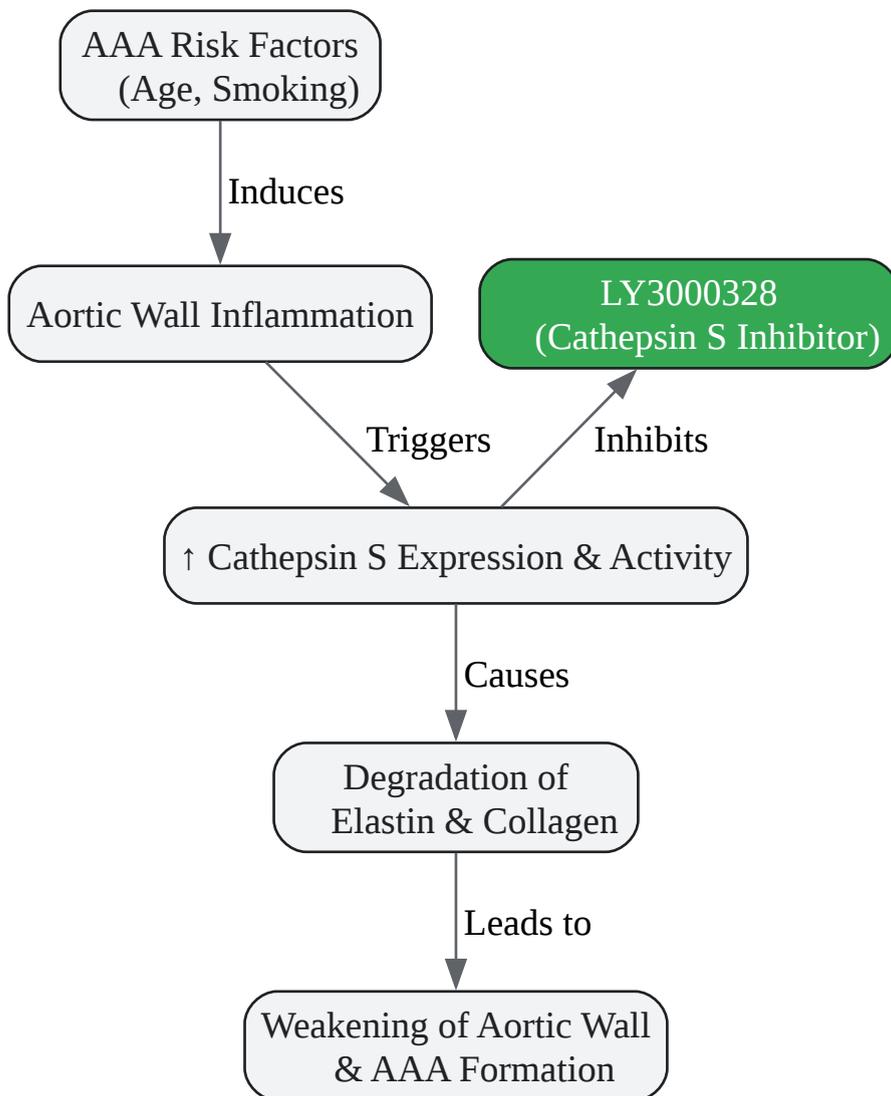
- **Primary Endpoint:** The key measurement of efficacy was the change in the external diameter of the abdominal aorta at the end of the treatment period compared to controls.

Mechanism of Action & Therapeutic Rationale

LY3000328 is a potent and selective non-covalent inhibitor of the enzyme **cathepsin S (Cat S)** [1]. The therapeutic rationale for its use in AAA is based on this mechanism:

- **Role of Cathepsin S in AAA:** Cat S is a cysteine protease that is upregulated in mouse and human AAA lesions. It plays a key role in degrading extracellular matrix proteins—particularly **elastin and collagen**—which provide structural integrity to the aortic wall. Unchecked degradation weakens the vessel wall, leading to dilation and aneurysm [1] [5] [6].
- **Proof of Concept:** Genetic studies showed that Cat S-deficient mice had an 80% lower incidence of AAA formation compared to controls, validating Cat S as a promising drug target [1].
- **Inhibitor Action:** By potently inhibiting Cat S (IC₅₀ of 1.67 nM for mouse Cat S), LY3000328 helps preserve the elastin and collagen framework in the aortic wall, thereby suppressing the expansion of the aneurysm [1] [3].

The logical flow from target validation to the drug's effect can be summarized as follows:



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Clinical Translation and Findings

LY3000328 advanced to a Phase I clinical trial in healthy human subjects. While this study was not designed to assess efficacy in AAA patients, it provided critical insights [4]:

- **Safety & Pharmacokinetics:** Single oral doses of up to 300 mg were well-tolerated, with linear pharmacokinetics.
- **Unexpected Pharmacodynamics:** The study revealed a complex biphasic effect. After an initial decline, plasma Cat S activity rebounded to levels **above baseline**. This was attributed to a dose-dependent increase in Cat S protein mass, which continued even after the drug was cleared from the

body. This feedback mechanism may have implications for the clinical development of Cat S inhibitors [4].

Current Status and Further Research

It is important to note that as of early 2025, there are **no FDA-approved drugs** for the treatment of AAA, and the field has faced significant challenges in translating pre-clinical successes into clinical therapies [7]. The development status of LY3000328 beyond its Phase I trial is not detailed in the available search results.

For a comprehensive comparison with other pre-clinical alternatives, you may find the research on another Cat S inhibitor, the α -ketoamide compound **6r**, informative. It also demonstrated significant suppression of AAA progression in both CaCl₂ and AngII-induced mouse models, even when treatment was initiated after aneurysm formation [5].

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References

1. Discovery of Cathepsin S Inhibitor LY for the Treatment of... 3000328 [pmc.ncbi.nlm.nih.gov]
2. LY 3000328 (Z-FL-COCHO) | Cathepsin S Inhibitor [medchemexpress.com]
3. | Cathepsin S inhibitor | TargetMol LY 3000328 [targetmol.com]
4. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]
5. Pharmacological Inhibition of Cathepsin S Suppresses ... [sciencedirect.com]
6. Cathepsin S: investigating an old player in lung disease ... [respiratory-research.biomedcentral.com]
7. Development of pharmacotherapies for abdominal aortic ... [pmc.ncbi.nlm.nih.gov]

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